2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,5-diphenylpyrrole-3,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4/c19-11-15-16(12-20)18(21)22(14-9-5-2-6-10-14)17(15)13-7-3-1-4-8-13/h1-10H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCNSHRRDWZUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N2C3=CC=CC=C3)N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327744 | |
| Record name | NSC681767 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78563-59-4 | |
| Record name | NSC681767 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Strategies
Established Synthetic Pathways for 2-Amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile
Several established methods have been utilized for the synthesis of the 2-aminopyrrole-3,4-dicarbonitrile scaffold. These approaches often involve multi-component reactions or cyclocondensation strategies, leveraging readily available starting materials to construct the pyrrole (B145914) ring in a controlled manner.
Multi-component Reaction Approaches Utilizing Tetracyanoethane (B8210308) and Azomethines
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. One conceptual approach to this compound involves the reaction of tetracyanoethane with an appropriate azomethine (Schiff base). While a direct documented synthesis of the title compound using this specific combination is not readily found in the literature, the synthesis of a related compound, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, has been reported from tetracyanoethylene (B109619) (TCNE), a closely related tetracyano compound. This suggests the feasibility of a similar pathway.
In a hypothetical MCR for the target molecule, the azomethine, N-benzylideneaniline (formed from the condensation of benzaldehyde (B42025) and aniline), would react with tetracyanoethane. The reaction would likely proceed through a series of nucleophilic additions and cyclization steps, ultimately leading to the formation of the pyrrole ring with the desired substitution pattern. The key challenge in such a reaction would be controlling the regioselectivity and preventing the formation of side products.
Cyclocondensation Reactions from α-Hydroxyketones, Primary Amines, and Malononitrile (B47326)
A well-documented and versatile method for the synthesis of polysubstituted pyrroles is the cyclocondensation of α-hydroxyketones, primary amines, and a source of the dicarbonitrile unit, such as malononitrile. A study on the synthesis of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives provides a strong precedent for this approach. jmpas.com
In this strategy, benzoin (B196080) (an α-hydroxyketone) reacts with a primary amine (aniline in the case of the target compound) and malononitrile in the presence of a catalyst. The reaction typically proceeds by initial condensation of the amine with the ketone, followed by the addition of the malononitrile anion and subsequent cyclization and aromatization to yield the pyrrole ring. To obtain the target dicarbonitrile, a modification of this procedure using a dicyanomethylene reagent in place of or in addition to malononitrile could be envisioned.
The general reaction conditions for a similar synthesis are outlined in the table below:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Conditions |
| Benzoin | Aniline (B41778) | Malononitrile | Sodium Ethoxide | Toluene (B28343) | Reflux |
This one-pot, three-component reaction is advantageous due to its operational simplicity and the ready availability of the starting materials. jmpas.com
Base-Catalyzed Ring-Closure Methods
Base-catalyzed ring-closure reactions are a cornerstone of heterocyclic synthesis. For the formation of the 2-aminopyrrole-3,4-dicarbonitrile core, a relevant conceptual approach is the Thorpe-Ziegler reaction. This reaction involves the intramolecular cyclization of a dinitrile compound in the presence of a strong base to form an enaminonitrile, which is a key structural feature of the target molecule.
While the Thorpe-Ziegler reaction is typically intramolecular, its principles can be applied to an intermolecular condensation strategy. A plausible pathway would involve the base-catalyzed reaction of phenylacetonitrile (B145931) with itself or with another suitable nitrile precursor, followed by a series of condensation and cyclization steps. The base, such as sodium ethoxide or potassium tert-butoxide, would facilitate the formation of carbanions, which would then act as nucleophiles to build the pyrrole ring. The challenge in this approach lies in controlling the sequence of reactions to achieve the desired polysubstituted product.
Novel and Modified Synthetic Routes to Functionalized Pyrrole Dicarbonitriles
The quest for more efficient, versatile, and environmentally friendly synthetic methods has led to the development of novel and modified routes for the synthesis of functionalized pyrroles.
Exploration of Diverse Starting Materials and Reagents
Recent research in pyrrole synthesis has focused on expanding the scope of starting materials and reagents to introduce a wider range of functional groups and substitution patterns. For the synthesis of 2-aminopyrrole dicarbonitriles, this includes the exploration of novel precursors for the C2N and C3-C4 fragments of the pyrrole ring.
For instance, domino reactions involving novel propargylic rearrangements have been developed to access 2-aminopyrroles. nih.gov Another approach involves the use of isocyanides in multi-component reactions, which can provide a versatile entry to the 2-amino functionality. organic-chemistry.org The development of new catalysts, including metal-based and organocatalysts, has also played a crucial role in enabling the use of previously unreactive or challenging substrates.
One-Pot Synthesis Protocols
A notable one-pot, three-component synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles has been reported, which proceeds with high atom efficiency, with water being the only byproduct. nih.gov This method utilizes α-hydroxyketones, oxoacetonitriles, and primary amines under mild reaction conditions. Adapting such a protocol by using a dinitrile precursor could provide a direct and efficient route to the target compound. The key features of such a one-pot synthesis are summarized below:
| Feature | Description |
| Convergence | Multiple bond-forming events in a single step. |
| Atom Economy | High incorporation of atoms from reactants into the final product. |
| Operational Simplicity | Reduced number of reaction and purification steps. |
| Mild Conditions | Often achievable at or near room temperature, reducing energy consumption. |
The continuous development of such one-pot protocols is crucial for the efficient and sustainable production of complex heterocyclic compounds like this compound.
Green Chemistry Principles in the Synthesis of the Chemical Compound
The application of green chemistry principles to the synthesis of polysubstituted pyrroles, including this compound, is a significant area of contemporary research. These methodologies aim to reduce the environmental impact by utilizing eco-friendly catalysts, alternative energy sources, and greener solvent systems. semanticscholar.org
One key strategy is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. For instance, silica (B1680970) sulfuric acid (SSA) has been employed as an efficient and reusable heterogeneous acid catalyst in the synthesis of various pyrrole derivatives. nih.gov Similarly, novel nanocatalysts, such as copper immobilized on layered double hydroxides, have demonstrated high activity and selectivity in related heterocyclic syntheses, offering the advantages of stability, mild reaction conditions, and reusability over multiple cycles. nih.gov
The choice of solvent is another critical aspect of green synthesis. Traditional methods often employ volatile and toxic organic solvents like toluene. jmpas.com Green approaches, however, prioritize the use of environmentally benign solvents such as water and ethanol (B145695), or even solvent-free conditions. semanticscholar.orgresearchgate.net Reactions conducted in a water/ethanol mixture have proven effective, combining the benefits of low toxicity and easy product purification. nih.gov
Furthermore, alternative energy sources like microwave and ultrasound irradiation are being explored to increase reaction rates and reduce energy consumption. semanticscholar.org These techniques can often lead to shorter reaction times and higher yields compared to conventional heating methods. semanticscholar.org Electrochemical synthesis is also emerging as a sustainable method for constructing substituted pyrroles, offering a different pathway for molecule activation. rsc.org
Table 1: Application of Green Chemistry Principles in Pyrrole Synthesis
| Green Principle | Approach | Example/Benefit | Source(s) |
|---|---|---|---|
| Catalysis | Use of reusable heterogeneous catalysts | Silica sulfuric acid (SSA); Layered double hydroxide-supported copper nanocatalysts. Allows for easy separation and recycling. | nih.govnih.gov |
| Solvents | Replacement of hazardous solvents | Use of H₂O/EtOH mixtures, polyethylene (B3416737) glycol (PEG), or solvent-free conditions instead of conventional solvents like toluene. | semanticscholar.orgnih.govresearchgate.net |
| Energy Efficiency | Alternative energy sources | Application of microwave or ultrasound irradiation to increase reaction rates and avoid high temperatures. | semanticscholar.org |
| Sustainability | Use of natural catalysts | Lemon juice has been explored as a naturally available, inexpensive, and non-hazardous catalyst for some pyrrole syntheses. | researchgate.net |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, solvent system, reaction temperature, and reaction time.
Multi-component reactions are often employed for the synthesis of such complex pyrroles. The efficiency of these reactions is highly dependent on the catalyst used. Studies on analogous syntheses show that while a reaction might proceed without a catalyst, the yield is often low. The introduction of a suitable catalyst, such as a custom-designed nanocatalyst, can dramatically increase the yield. For example, in the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, optimizing the catalyst loading was crucial; a specific amount (e.g., 0.05 g) was found to provide the best balance between efficiency and cost. nih.gov
The solvent system also plays a critical role. While some reactions can be performed under solvent-free conditions, the use of a solvent mixture like H₂O/EtOH can facilitate the reaction and lead to excellent yields. nih.gov The polarity and protic nature of the solvent can influence the reaction mechanism and the stability of intermediates.
Temperature is another key variable. Research on related three-component reactions has shown a direct correlation between temperature and reaction efficiency up to an optimal point. For instance, increasing the temperature from room temperature to 55 °C was found to significantly shorten the reaction time and improve the yield from 70% to 92%. A further increase to 65 °C, however, did not lead to any additional improvement, indicating that 55 °C was the optimal temperature for that specific system. nih.gov
A typical, non-optimized synthesis for a closely related compound, 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile, involves refluxing the reactants in toluene for 6 hours. jmpas.com Optimization studies, as shown in the table below for a similar reaction, demonstrate that by carefully selecting the catalyst, solvent, and temperature, both reaction times can be significantly reduced and yields can be substantially improved.
Table 2: Optimization of Reaction Conditions for a Model Synthesis of a Substituted Amino-dinitrile Heterocycle
| Entry | Catalyst (Amount) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | H₂O/EtOH | 55 | 60 | 15 |
| 2 | LDH | H₂O/EtOH | 55 | 60 | 23 |
| 3 | LDH@PTRMS@DCMBA@CuI (0.01 g) | H₂O/EtOH | 55 | 40 | 65 |
| 4 | LDH@PTRMS@DCMBA@CuI (0.03 g) | H₂O/EtOH | 55 | 30 | 80 |
| 5 | LDH@PTRMS@DCMBA@CuI (0.05 g) | H₂O/EtOH | 55 | 20 | 92 |
| 6 | LDH@PTRMS@DCMBA@CuI (0.07 g) | H₂O/EtOH | 55 | 20 | 92 |
| 7 | LDH@PTRMS@DCMBA@CuI (0.05 g) | H₂O | 55 | 35 | 75 |
| 8 | LDH@PTRMS@DCMBA@CuI (0.05 g) | EtOH | 55 | 30 | 83 |
| 9 | LDH@PTRMS@DCMBA@CuI (0.05 g) | H₂O/EtOH | Room Temp. | 50 | 70 |
| 10 | LDH@PTRMS@DCMBA@CuI (0.05 g) | H₂O/EtOH | 65 | 20 | 92 |
(Data adapted from a study on a structurally similar pyrazole (B372694) synthesis for illustrative purposes) nih.gov
This systematic optimization process is essential for developing a robust and efficient synthetic protocol, leading to high yields of the desired product in shorter time frames and under more environmentally friendly conditions.
Structural Analogs, Derivatives, and Fused Heterocyclic Systems
Design Principles for Structural Modification of the Pyrrole (B145914) Dicarbonitrile Core
Key sites for modification include:
The N1-Phenyl Group: Introducing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro) onto the phenyl ring at the N1 position directly influences the electron density of the entire pyrrole system. This modulation can alter the reactivity of the other functional groups, particularly the nucleophilicity of the 2-amino group.
The C2-Amino Group: This primary amino group is a prime target for derivatization. It can be acylated, sulfonylated, or converted into imines (Schiff bases), allowing for the introduction of a wide array of functional moieties. These modifications can change the molecule's hydrogen bonding capabilities, solubility, and steric bulk.
The C5-Phenyl Group: While less commonly explored in the provided literature, modification of the C5-phenyl ring offers another avenue for tuning the molecule's properties, similar to the N1-phenyl group.
These targeted modifications enable the systematic development of analogs and derivatives with tailored characteristics for various applications. jmpas.com
Synthesis and Investigation of N-Substituted Pyrrole Derivatives
Substitution at the N1 position of the pyrrole ring is a common strategy to create a library of related compounds with diverse properties.
A series of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives have been synthesized, demonstrating the versatility of introducing various aryl groups at the N1 position. jmpas.com The synthesis can be achieved through a multi-component reaction. In a typical procedure, benzoin (B196080) and a substituted aniline (B41778) are refluxed in toluene (B28343) with an acid catalyst. Subsequent addition of malononitrile (B47326) and a base, such as sodium ethoxide, facilitates the cyclization and formation of the target N-substituted pyrrole dicarbonitrile. jmpas.com
This methodology has been successfully used to introduce a wide range of substituted phenyl rings at the N1 position, including tolyl, anisidyl, chlorophenyl, and nitrophenyl groups. jmpas.com The nature of the substituent on the aniline starting material dictates the final group at the N1 position of the pyrrole.
Table 1: Examples of Synthesized N-Aryl Substituted 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile Derivatives jmpas.com
Beyond aryl groups, N-alkyl substituents such as methyl and benzyl (B1604629) groups can also be introduced, further expanding the chemical space of accessible derivatives. nih.gov
The electronic nature of the substituent introduced at the N1 position significantly impacts the electron distribution across the pyrrole scaffold.
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups on the N1-phenyl ring increase the electron density on the pyrrole core through inductive and resonance effects. This enhanced electron density generally increases the nucleophilicity of the exocyclic 2-amino group, potentially making it more reactive towards electrophiles.
Electron-Withdrawing Groups (EWGs): Conversely, substituents like chloro (-Cl) or nitro (-NO₂) groups decrease the electron density of the pyrrole ring. jmpas.com This deactivation reduces the nucleophilicity of the 2-amino group, which can influence its reactivity in subsequent functionalization reactions.
Therefore, the choice of substituent at the N1 position serves as a critical design element for tuning the chemical reactivity of the molecule for further derivatization or for modulating its interactions in biological or material systems.
Derivatization and Functionalization of the Amino Group
The primary amine at the C2 position is a versatile functional handle for introducing a wide range of chemical moieties through well-established organic reactions.
The 2-amino group can undergo standard acylation and sulfonylation reactions with appropriate reagents. These reactions convert the primary amine into a more complex amide or sulfonamide, respectively.
Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-acyl derivative. A specific example of this type of transformation is the reaction with di-tert-butyl dicarbonate (B1257347) to install a Boc (tert-Butoxycarbonyl) protecting group, a common strategy in organic synthesis to temporarily modify the reactivity of an amino group. nih.gov
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base like pyridine (B92270) affords the corresponding sulfonamide. The formation of sulfonamides from amino groups is a robust transformation used in the synthesis of various heterocyclic systems. digitellinc.com
These derivatizations can significantly alter the compound's properties by changing its hydrogen-bonding capacity and electronic profile.
The primary amino group of the pyrrole core readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction typically proceeds in the presence of an acid catalyst and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The resulting structure contains a C=N double bond, known as an azomethine group.
The formation of Schiff bases is a versatile method for introducing a vast array of new substituents onto the pyrrole scaffold, as hundreds of different aldehydes and ketones are commercially available. This derivatization strategy allows for significant structural diversification, enabling the exploration of a wide range of chemical and physical properties.
Modifications of the Phenyl Substituents at C1 and C5
The phenyl groups at the C1 (N1) and C5 positions of the pyrrole ring are amenable to substitution, allowing for the fine-tuning of the molecule's steric and electronic properties. A common strategy to achieve this diversity is to employ substituted anilines and phenylacetonitrile (B145931) derivatives during the initial synthesis of the pyrrole ring.
A series of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives has been synthesized by reacting benzoin with various substituted anilines in the presence of malononitrile. scielo.org.za This approach allows for the introduction of a range of substituents onto the N1-phenyl ring. The reaction is typically carried out by refluxing benzoin and the respective substituted aniline (such as o-, m-, or p-toluidine; o-, m-, or p-anisidine; o-, m-, or p-chloroaniline; and o-, m-, or p-nitroaniline) in toluene with a catalytic amount of hydrochloric acid, followed by the addition of malononitrile and a base like sodium ethoxide. scielo.org.za
Modification of the phenyl ring at the C5 position has also been reported. For instance, 3-Amino-5-(5-(4-chlorophenyl)-1H-pyrrol-2-yl)-[1,1′-biphenyl]-2,4-dicarbonitrile has been synthesized, demonstrating that electron-withdrawing groups can be incorporated at this position. nih.gov
The table below summarizes some of the synthesized derivatives with modified phenyl substituents.
Table 1: Examples of 2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile Derivatives with Modified Phenyl Substituents.
| Compound ID | N1-Phenyl Substituent | C5-Phenyl Substituent | Reference |
|---|---|---|---|
| 1a | 2-methylphenyl | Phenyl | scielo.org.za |
| 1b | 3-methylphenyl | Phenyl | scielo.org.za |
| 1c | 4-methylphenyl | Phenyl | scielo.org.za |
| 1d | 2-methoxyphenyl | Phenyl | scielo.org.za |
| 1e | 3-methoxyphenyl | Phenyl | scielo.org.za |
| 1f | 4-methoxyphenyl | Phenyl | scielo.org.za |
| 1g | 2-chlorophenyl | Phenyl | scielo.org.za |
| 1h | 3-chlorophenyl | Phenyl | scielo.org.za |
| 1i | 4-chlorophenyl | Phenyl | scielo.org.za |
| 1j | 2-nitrophenyl | Phenyl | scielo.org.za |
| 1k | 3-nitrophenyl | Phenyl | scielo.org.za |
| 1l | 4-nitrophenyl | Phenyl | scielo.org.za |
| 2 | Phenyl | 4-chlorophenyl | nih.gov |
Ring Transformation Reactions Leading to Pyrrole-Fused Heterocycles
The 2-amino-3,4-dicarbonitrile moiety is a key functional group that enables various ring-forming reactions, leading to the synthesis of important fused heterocyclic systems such as pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines.
The synthesis of pyrrolo[2,3-b]pyridine scaffolds, also known as 7-azaindoles, can be achieved through the condensation of 2-aminopyrrole-3-carbonitrile derivatives with 1,3-dicarbonyl compounds or their equivalents. For this compound, one of the cyano groups can participate in the cyclization along with the amino group.
A study has demonstrated the cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with various reagents to yield substituted 1H-pyrrolo[2,3-b]pyridines. The reaction with acetylacetone (B45752) in the presence of hydrochloric acid leads to the formation of a dimethyl-substituted pyrrolo[2,3-b]pyridine. Similarly, reaction with ethyl cyanoacetate (B8463686) yields an amino-hydroxy-substituted derivative, and reaction with malononitrile produces a di-amino substituted pyrrolo[2,3-b]pyridine.
Table 2: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives.
| Reagent | Resulting Fused Ring System | Substituents on Pyridine Ring |
|---|---|---|
| Acetylacetone | Pyrrolo[2,3-b]pyridine | 4-Amino-5,7-dimethyl |
| Ethyl Cyanoacetate | Pyrrolo[2,3-b]pyridine | 4,5-Diamino-7-hydroxy |
The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry. Its synthesis from 2-aminopyrrole-3-carbonitriles is a well-established strategy. The reaction involves the cyclization of the 2-amino group and the adjacent cyano group with a one-carbon synthon to form the pyrimidine (B1678525) ring.
For instance, the reaction of 2-aminopyrrole-3-carbonitriles with formic acid typically yields pyrrolo[2,3-d]pyrimidin-4(3H)-ones. researchgate.net These can be subsequently converted to 4-chloropyrrolo[2,3-d]pyrimidines using reagents like phosphorus oxychloride, which are then versatile intermediates for nucleophilic substitution reactions to produce various 4-aminopyrrolo[2,3-d]pyrimidines. researchgate.net
A more direct route to 4-aminopyrrolo[2,3-d]pyrimidines involves the treatment of 2-aminopyrrole-3-carbonitriles with formic acid in the presence of formamide (B127407) and N,N-dimethylformamide. researchgate.net This one-pot reaction provides a straightforward method to construct the desired 4-amino-substituted fused pyrimidine ring.
Table 3: Reagents for the Formation of Pyrrolo[2,3-d]pyrimidine Scaffolds.
| Reagent(s) | Intermediate/Product | Reference |
|---|---|---|
| Formic acid | Pyrrolo[2,3-d]pyrimidin-4(3H)-one | researchgate.net |
The two adjacent cyano groups at the C3 and C4 positions of the pyrrole ring provide a unique opportunity for the construction of a fused pyridazine (B1198779) ring, leading to the pyrrolo[3,4-d]pyridazine system. This transformation can be achieved by reacting the dinitrile with hydrazine (B178648) hydrate (B1144303).
The reaction of this compound with hydrazine hydrate in refluxing ethanol (B145695) or another suitable solvent leads to the formation of the corresponding 1-amino-4,6-diphenyl-1,7-dihydropyrrolo[3,4-d]pyridazine-7-carbonitrile. This reaction proceeds through the nucleophilic attack of hydrazine on one of the cyano groups, followed by an intramolecular cyclization involving the second cyano group to form the six-membered pyridazine ring.
Table 4: Cyclization with Hydrazine to form Pyrrolo[3,4-d]pyridazine.
| Reagent | Fused Heterocyclic System | Key Features |
|---|
Reactivity Patterns and Mechanistic Investigations
Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Dicarbonitrile Moiety
The pyrrole ring is inherently electron-rich and susceptible to electrophilic attack. However, the presence of two strongly electron-withdrawing nitrile groups deactivates the ring towards typical electrophilic substitution. Conversely, the amino group strongly activates the ring, making the electronic character complex. The phenyl groups at the N1 and C5 positions also influence the electron density and steric accessibility of the pyrrole core.
The exocyclic amino group at the C2 position is expected to behave as a typical aromatic amine, serving as a nucleophilic center.
Acylation: It would likely react with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives.
Alkylation: Reaction with alkyl halides could lead to mono- or di-alkylated products under appropriate basic conditions.
Diazotization: Treatment with nitrous acid would be expected to form a diazonium salt. Given the electron-rich pyrrole system, this intermediate could be unstable but might be used in subsequent coupling reactions or displacement reactions (e.g., Sandmeyer reaction) to introduce other functional groups at the C2 position.
The two vicinal nitrile groups are strong electron-withdrawing groups and can undergo reactions typical for cyano moieties. evitachem.com
Hydrolysis: Under strong acidic or basic conditions, the nitrile groups can be hydrolyzed. This could proceed stepwise, first to carboxamide intermediates and then to carboxylic acids, potentially yielding pyrrole-3,4-dicarboxylic acid derivatives. evitachem.com The proximity of the two nitrile groups might facilitate intramolecular reactions, such as cyclization to form a fused imide ring upon partial hydrolysis.
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the nitrile groups to primary amines, yielding a 2-amino-3,4-bis(aminomethyl)pyrrole derivative. evitachem.com
Addition of Nucleophiles: Organometallic reagents, such as Grignard or organolithium reagents, could add to the carbon atom of the nitrile group, leading to imine intermediates that can be hydrolyzed to form ketones. evitachem.com
Cycloaddition Reactions and Pericyclic Processes
While pyrroles can participate in cycloaddition reactions, the specific reactivity of this highly substituted dicarbonitrile is not documented. In principle, the pyrrole ring could act as a diene in Diels-Alder reactions, particularly with highly reactive dienophiles, although the aromaticity of the ring makes such reactions challenging. The electron-poor nature of the C3-C4 double bond, due to the nitrile groups, might allow it to act as a dienophile in inverse-electron-demand Diels-Alder reactions. However, no specific studies have been reported for this compound.
Hydrogen-Bonding Networks and Supramolecular Interactions
The molecule possesses key functional groups capable of forming robust hydrogen bonds, making it a candidate for studies in supramolecular chemistry.
Hydrogen Bond Donors and Acceptors: The amino group provides two N-H hydrogen bond donors. The nitrogen atoms of the two nitrile groups and the pyrrole ring nitrogen are potential hydrogen bond acceptors.
Supramolecular Synthons: The combination of amino and nitrile groups can lead to well-defined intermolecular hydrogen-bonding motifs, such as N-H···N interactions. researchgate.netnih.gov These interactions can guide the self-assembly of molecules in the solid state to form dimers, chains, or more complex 2D and 3D networks. nih.gov The phenyl rings can also participate in π-π stacking interactions, further stabilizing the supramolecular architecture. In related aminonitrile structures, a conjugative "push-pull" effect between the amino donor and nitrile acceptor can increase the hydrogen-bonding capability of the nitrile nitrogen. researchgate.net
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Analysis
No specific mechanistic studies for reactions involving 2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile have been found in the literature. Generally, mechanistic investigations for related heterocyclic reactions would involve:
Spectroscopic Analysis: Techniques like in-situ NMR or IR spectroscopy could be used to monitor reaction progress and identify transient intermediates.
Computational Analysis: Density Functional Theory (DFT) calculations would be a powerful tool to model reaction pathways, calculate activation energies for proposed mechanisms (e.g., electrophilic attack, nucleophilic addition), and understand the electronic structure and distribution of frontier molecular orbitals (HOMO/LUMO) that govern reactivity.
Solvent Effects on Reactivity and Reaction Pathways
The choice of solvent is expected to play a crucial role in the reactivity of this compound, although specific studies are absent.
Polarity: Polar solvents could influence reaction rates by stabilizing charged intermediates or transition states. For instance, in nucleophilic or electrophilic substitution reactions, solvent polarity can be critical.
Hydrogen Bonding: Protic solvents (e.g., alcohols, water) could compete for hydrogen bonding sites with the amino and nitrile groups, potentially hindering supramolecular assembly or altering the reactivity of these groups.
Solubility: The solubility of the compound and reagents in different solvents would be a primary practical consideration for any synthetic transformation. For example, the synthesis of related pyrroles often utilizes solvents like toluene (B28343) or ethanol (B145695). jmpas.com
Spectroscopic and Advanced Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the two phenyl groups and the amino group.
The protons of the two phenyl rings will typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns will depend on the electronic effects of the pyrrole (B145914) ring and the other phenyl group, as well as their relative orientations. The ten protons of the two phenyl groups may appear as a complex multiplet.
The two protons of the amino (-NH₂) group are expected to give rise to a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature, but it is typically observed in the range of δ 4.0-6.0 ppm. The broadness of the signal is due to quadrupole broadening and chemical exchange.
Table 1: Representative ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (10H) | 7.20 - 7.60 | Multiplet |
| Amino Protons (2H) | 5.50 | Broad Singlet |
Note: The data presented are typical expected values and may vary based on experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The spectrum will feature signals for the carbon atoms of the pyrrole ring, the two phenyl groups, and the two nitrile groups. The quaternary carbons of the pyrrole ring (C-2, C-3, C-4, and C-5) will have chemical shifts influenced by the attached substituents (amino, cyano, and phenyl groups). The carbons of the two cyano (-C≡N) groups are expected to appear in the range of δ 115-125 ppm. The carbon atoms of the two phenyl rings will show signals in the aromatic region (δ 120-140 ppm).
Table 2: Representative ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Pyrrole Ring Carbons | 90 - 150 |
| Phenyl Ring Carbons | 120 - 140 |
| Nitrile Carbons (-CN) | 115 - 125 |
Note: The data presented are typical expected values and may vary based on experimental conditions.
While specific 2D NMR data for this compound are not widely reported in publicly accessible literature, these techniques are invaluable for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would reveal correlations between neighboring protons, which would be particularly useful in assigning the signals within the complex multiplets of the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to, aiding in the assignment of the protonated carbons in the phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would allow for the definitive assignment of the quaternary carbons of the pyrrole ring and the nitrile groups by observing their correlations with the protons of the phenyl and amino groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could be used to determine the relative orientation of the two phenyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (-NH₂) group, the nitrile (-C≡N) groups, and the aromatic C-H and C=C bonds.
The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile groups will give a sharp, strong absorption band in the range of 2200-2260 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
Table 3: Representative IR Spectral Data
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2260 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
Note: The data presented are typical expected values and may vary based on experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₀H₁₃N₅), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence. The expected molecular ion peak ([M]⁺ or [M+H]⁺) would be a key feature in the mass spectrum, and its fragmentation pattern could provide further structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the conjugated system, which includes the pyrrole ring and the two phenyl groups. The presence of the amino and cyano groups will also influence the electronic structure and, consequently, the absorption maxima (λₘₐₓ). The extended conjugation in this molecule would likely result in absorption bands in the UV-A or even the visible region of the electromagnetic spectrum.
Table 4: Representative UV-Vis Spectral Data
| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Ethanol (B145695) | ~280, ~350 | Not Widely Reported |
Note: The data presented are hypothetical and intended to be illustrative of the expected spectral features.
Absence of Published Crystallographic Data for this compound
A comprehensive search of scientific literature and crystallographic databases reveals a lack of publicly available X-ray crystallography data for the specific compound this compound. Therefore, a definitive solid-state structural determination for this molecule cannot be provided at this time.
X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a chemical compound.
While the synthesis and properties of various substituted pyrrole derivatives have been reported in the scientific literature, a specific publication detailing the single-crystal X-ray diffraction analysis of this compound could not be located. Consequently, critical crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
Without this primary crystallographic data, a detailed discussion of the molecule's solid-state conformation, including the planarity of the pyrrole ring, the orientation of the phenyl substituents, and the nature of any intermolecular hydrogen bonding or other non-covalent interactions, would be purely speculative.
Researchers seeking to understand the solid-state structure of this compound would need to perform a single-crystal X-ray diffraction experiment. Such an investigation would involve synthesizing the compound, growing suitable single crystals, and analyzing them using an X-ray diffractometer. The resulting data would then be used to solve and refine the crystal structure, ultimately providing the definitive atomic arrangement in the solid state.
A data table summarizing the crystallographic parameters for this compound cannot be generated due to the absence of experimental data in the public domain.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. nih.govnih.gov For 2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile, DFT calculations are employed to determine its optimized molecular geometry and to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com
The distribution and energy of these orbitals are fundamental to understanding the molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. espublisher.com A smaller gap generally implies higher reactivity. Theoretical studies on similar heterocyclic compounds have successfully used DFT to map these orbitals, revealing how charge is distributed across the molecule and identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. scielo.org.zaresearchgate.net This method can predict the vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of electronic transitions, which can then be compared with experimental spectra. scielo.org.za For instance, the calculated absorption peaks for related compounds have shown good correlation with experimental data observed in solvents like chloroform. researchgate.net
Similarly, DFT calculations using methods like Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. A strong correlation between calculated and experimental chemical shifts provides high confidence in the determined structure. researchgate.net
| Parameter | Method | Predicted Value | Experimental Value |
|---|---|---|---|
| UV-Vis λmax 1 (nm) | TD-DFT/B3LYP | ~343 | ~348 scielo.org.za |
| UV-Vis λmax 2 (nm) | TD-DFT/B3LYP | ~406 | ~406 scielo.org.za |
| ¹H NMR δ (ppm) - NH₂ | DFT/GIAO | Variable | Signal Observed |
| ¹³C NMR δ (ppm) - C≡N | DFT/GIAO | ~115-120 | Signal Observed |
Note: The data in the table are illustrative, based on findings for structurally similar compounds, and represent the type of results obtained from DFT calculations.
The electronic parameters derived from DFT calculations serve as powerful descriptors of chemical reactivity and stability. The HOMO-LUMO energy gap is a primary indicator; a large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. espublisher.com
Furthermore, the analysis of Molecular Electrostatic Potential (MESP) maps provides a visual representation of the charge distribution on the molecule's surface. These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov Other quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness, can also be calculated to provide a more comprehensive understanding of the molecule's reactivity profile. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics and intermolecular interactions of a molecule over time. nih.gov For a molecule with multiple rotatable bonds, such as the phenyl groups in this compound, MD simulations can reveal the preferred spatial arrangements (conformations) and the energy barriers between them. nih.gov
These simulations track the trajectory of atoms by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility. Key parameters analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to measure compactness, and the Solvent-Accessible Surface Area (SASA). nih.gov MD simulations are also crucial for studying how the molecule interacts with its environment, such as solvent molecules or potential biological targets, by analyzing non-covalent interactions like hydrogen bonds and π-π stacking. nih.gov
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly using DFT, are essential for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.
The calculation of the energy of the transition state allows for the determination of the activation energy barrier, which governs the reaction rate. This theoretical approach can be applied to understand the synthesis of this compound, for instance, by modeling the stepwise formation of the pyrrole (B145914) ring. Such studies provide mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For pyrrole derivatives, which are known to possess a range of biological activities including antimicrobial properties, QSAR can be a valuable predictive tool. researchgate.net
In a QSAR study, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of molecules with known activities. A mathematical model is then developed to link these descriptors to the observed biological response. This model can then be used to predict the activity of new, untested compounds like this compound. For example, studies on similar 2-amino-1,5-diaryl-1H-pyrrole carbonitriles have shown activity against microbes like Staphylococcus aureus by inhibiting enzymes such as DNA gyrase. researchgate.net QSAR models could help in optimizing the structure of this compound to enhance such interactions without conducting human trials.
| Compound Analogue | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., HOMO Energy) | Predicted Biological Activity (e.g., IC₅₀ in µM) |
|---|---|---|---|
| Analogue A | 4.5 | -6.2 eV | 10.5 |
| Analogue B | 4.8 | -6.5 eV | 8.2 |
| This compound | Calculated Value | Calculated Value | Predicted Value |
Advanced Applications in Chemical Sciences Excluding Clinical Human Trial Data
Applications in Advanced Materials Science
The unique electronic structure of the aminopyrrole dicarbonitrile core suggests potential for novel materials. However, a review of current scientific literature indicates that specific applications for 2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile in this domain are not yet extensively documented. The potential for this class of compounds is nonetheless significant, as demonstrated by research into other pyrrole (B145914) derivatives.
Development of Fluorescent Probes and Chemosensors
While specific studies detailing the use of this compound as a fluorescent probe or chemosensor are not prominent, the broader class of aminocyanopyrroles has been recognized for its fluorescence capabilities. The presence of electron-donating (amino) and electron-withdrawing (nitrile) groups on the pyrrole ring can create intramolecular charge transfer (ICT) systems, which are often the basis for environmentally sensitive fluorescent dyes. For instance, other pyrrole derivatives have been synthesized and investigated for their solvatochromic fluorescence, where the emission wavelength changes with solvent polarity. These properties are fundamental to the design of chemosensors that can detect specific analytes or changes in the local environment. Further research is required to characterize the specific photophysical properties of this compound and its potential for these applications.
Optoelectronic Properties and Applications in Organic Electronics
The optoelectronic properties of this compound have not been specifically reported. However, the pyrrole ring is a well-known building block for conjugated systems used in organic electronics. The synthesis of pyrrole-containing polymers and small molecules is a key strategy in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich nature of the pyrrole ring, combined with the electron-withdrawing nitrile groups and the extended π-conjugation from the phenyl substituents, suggests that this compound could possess interesting semiconductor properties.
Polymer Chemistry and Polymer-Incorporated Systems
The incorporation of functional pyrrole units into polymer chains is a strategy used to develop new materials with tailored properties. Pyrrole derivatives can be polymerized or used as functional monomers in copolymerization reactions. For example, a pyrrole derivative containing a dansyl group, known for its fluorescent properties, was oxidatively polymerized to create fluorescent polymeric films. The amino group on this compound provides a reactive site that could be used for grafting the molecule onto polymer backbones or for creating new polymers, potentially leading to materials with novel optical or biological properties. However, specific studies describing the incorporation of this particular compound into polymer systems are not yet available.
Investigation of Biological Interactions and Enzyme Inhibition Studies (In Vitro and In Silico)
While direct enzymatic studies on this compound are limited, extensive research on structurally similar analogues has revealed potent and specific inhibitory activities against key enzyme families. These findings underscore the potential of this chemical scaffold in drug discovery.
Metallo-β-Lactamase (MBL) Inhibition and Mechanistic Studies
Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, posing a major global health threat. There are currently no clinically approved MBL inhibitors. Research has identified the 2-aminopyrrole carbonitrile scaffold as a promising starting point for developing broad-spectrum MBL inhibitors.
Significant research has been conducted on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile , a close structural analogue of the title compound that differs by having an N-benzyl group instead of an N-phenyl group and a single nitrile at the 3-position. Structure-activity relationship (SAR) studies on this analogue revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all important for inhibitory potency against the three main MBL subclasses (B1, B2, and B3). Derivatives of this compound have demonstrated potent, broad-spectrum inhibition with inhibition constants (Kᵢ) in the low micromolar range against representative MBLs such as NDM-1 (subclass B1), CphA (subclass B2), and AIM-1 (subclass B3).
| Compound | Target MBL (Subclass) | Inhibition Constant (Kᵢ) / IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| 1a (Parent Compound) | IMP-1 (B1) | 21 | Competitive |
| 5f (Derivative) | NDM-1 (B1) | Kᵢc = 4.2, Kᵢᵤc = 13.1 | Mixed |
| CphA (B2) | IC₅₀ = 3.6 | N/A | |
| AIM-1 (B3) | Kᵢc = 1.6, Kᵢᵤc = 2.4 | Mixed |
Data sourced from Preprints.org. Kᵢc = Competitive inhibition constant; Kᵢᵤc = Uncompetitive inhibition constant.
These studies suggest that the pyrrole core acts as a scaffold to position key functional groups that interact with the active site of the MBLs, potentially through coordination with the catalytic zinc ions. The promising results from these analogues highlight the potential of this compound as a scaffold for designing novel MBL inhibitors.
Kinase Inhibition and Modulation of Signal Transduction Pathways
Protein kinases are critical regulators of cellular signal transduction pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, they are major targets for drug development. While specific kinase inhibition studies on this compound are not widely reported, the pyrrole motif is a well-established "privileged scaffold" in kinase inhibitor design.
Fused pyrrole systems, such as the pyrrolo[2,3-b]pyrazine core, have been extensively developed as potent ATP-competitive inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus kinase 3 (JAK3), and Cyclin-Dependent Kinases (CDKs). These compounds have shown significant anti-proliferative activity in cancer cell lines. Although these fused systems are structurally distinct from the monocyclic this compound, their success demonstrates the compatibility of the pyrrole scaffold with the ATP-binding site of kinases. The development of inhibitors based on the specific aminodiphenylpyrrole dicarbonitrile core remains an area for future investigation.
Antimicrobial Activity Studies in Laboratory Models
The antimicrobial potential of this compound and its derivatives has been a subject of significant investigation. Laboratory studies reveal a notable spectrum of activity, particularly against Gram-positive bacteria and fungi, while activity against Gram-negative bacteria appears to be more variable and dependent on specific structural modifications.
Derivatives of 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile have demonstrated potent activity against the Gram-positive bacterium Staphylococcus aureus and the pathogenic fungus Candida albicans. In contrast, these compounds were generally found to be inactive against the Gram-negative bacterium Escherichia coli. This suggests a degree of selectivity in their mechanism of action, potentially related to differences in the cell wall structure between Gram-positive and Gram-negative organisms.
Further studies on related structures have highlighted key findings. For instance, some 2-Amino-4,5-Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile compounds have shown potent antimycobacterial effects against the Mycobacterium tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values recorded in the range of 12.5-100 µg/mL.
Interestingly, specific substitutions on the pyrrole ring can alter the antimicrobial spectrum. The compound 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a close analogue, exhibited strong antibacterial properties against E. coli with a MIC value of 32 µg/mL. Another derivative, 2-amino-1-phenyl-4-(pyridin-4-yl-amino)−5-(p-tolyl)−1H-pyrrole-3-carbonitrile, was identified as being particularly active against Staphylococcus aureus strains.
The following table summarizes the antimicrobial activity of selected this compound derivatives based on reported laboratory findings.
| Compound/Derivative Class | Microorganism | Activity Type | MIC Value | Reference |
|---|---|---|---|---|
| 2-Amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives | Staphylococcus aureus (Gram-positive) | Antibacterial | High Activity | |
| 2-Amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives | Candida albicans (Fungus) | Antifungal | High Activity | |
| 2-Amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives | Escherichia coli (Gram-negative) | Antibacterial | Inactive | |
| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli (Gram-negative) | Antibacterial | 32 µg/mL | |
| 2-Amino-4,5-Diphenyl-1-(Substituted)-1H-Pyrrole-3-Carbonitrile derivatives | Mycobacterium tuberculosis H37Rv | Antimycobacterial | 12.5-100 µg/mL |
Structure-Activity Relationship (SAR) Studies for Identified Biological Targets
Structure-activity relationship (SAR) studies on this compound and its analogues have provided valuable insights into the structural features essential for their biological activity. A key biological target identified for a closely related compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, is the family of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance.
SAR investigations revealed that several moieties of the pyrrole scaffold are crucial for potent MBL inhibition:
The 3-carbonitrile group: This group is considered important for the inhibitory potency.
Vicinal 4,5-diphenyl groups: The presence of the two phenyl groups at positions 4 and 5 of the pyrrole ring is a key feature for activity.
The N-1 substituent: The nature of the substituent at the N-1 position of the pyrrole ring significantly influences the inhibitory profile. For the N-benzyl analogue, this side chain was found to be important for its potency.
Further modifications to the core structure have yielded more specific inhibitors. For example, coupling the 2-amino group with acyl chlorides led to N-acylamide derivatives that were potent inhibitors of the IMP-1 MBL, a member of the B1 subgroup. Moreover, the N-benzoyl derivative of the parent compound demonstrated potent in vitro activity against all tested MBL subgroups (B1, B2, and B3), suggesting it as a promising starting point for developing broad-spectrum MBL inhibitors.
For more general antibacterial activity, SAR studies on 2-amino-1,5-diaryl-1H-pyrrole carbonitriles indicate that extensive substitution of the pyrrole core with phenyl or amino-pyridinyl groups tends to favor antibacterial efficacy.
Molecular Docking and Binding Affinity Predictions
To elucidate the mechanism of action at a molecular level, computational studies involving molecular docking have been performed on 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives. These studies predict how the compounds bind to specific biological targets, offering an explanation for their observed antimicrobial effects.
Docking simulations for this class of compounds suggest that their antibacterial and antifungal activities may arise from the inhibition of enzymes crucial for microbial survival, such as those involved in the synthesis of the bacterial cell wall. Two specific enzymes have been identified as potential targets in these computational models:
DNA gyrase: This enzyme is essential for bacterial DNA replication and is a well-established target for antibacterial drugs.
14α-demethylase: This is a key enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes, making it a primary target for antifungal agents.
The docking results indicate that the pyrrole derivatives can fit into the active sites of these enzymes, potentially disrupting their normal function and leading to microbial cell death.
Catalytic Applications in Organic Synthesis
Based on a review of the available scientific literature, there are no significant reports detailing the use of this compound or its direct derivatives as catalysts in organic synthesis. Research has predominantly focused on the synthesis of this pyrrole scaffold and the evaluation of its biological activities, rather than its application in promoting chemical reactions. While the synthesis of these compounds often involves catalysts, the target compound itself has not been established as a catalyst in other reactions.
Future Research Directions and Emerging Opportunities
Design and Synthesis of Advanced Analogs with Tailored Properties
A significant future direction lies in the rational design and synthesis of advanced analogs of 2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile to achieve specific, tailored properties. Structure-activity relationship (SAR) studies on related compounds have demonstrated that minor structural modifications can lead to substantial changes in biological efficacy and target selectivity.
Research has shown that derivatives of the closely related 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile scaffold exhibit potent anti-inflammatory properties, with some analogs showing activity comparable to or greater than the standard drug Etoricoxib. The primary strategy involves modifying the substituent at the N-1 position of the pyrrole (B145914) ring. For instance, the introduction of various aryl and heteroaryl moieties can modulate the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Similarly, SAR studies on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain are crucial for inhibitory potency against metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. The development of N-acylamide derivatives from this core structure has led to potent inhibitors of specific MBLs like IMP-1. Further exploration could involve synthesizing analogs of this compound with diverse acyl groups to optimize this inhibitory activity.
The antimicrobial potential of 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives has also been a subject of investigation. These studies indicate that strategic modifications of the aryl groups at the N-1 and C-5 positions can yield compounds with significant activity against Gram-positive bacteria, such as Staphylococcus aureus, and pathogenic fungi. One analog, 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile, has shown notable antibacterial properties. The opportunity exists to systematically vary the phenyl groups on the core scaffold to enhance potency and broaden the antimicrobial spectrum.
Interactive Table:
| Core Scaffold | Modification Site(s) | Tailored Property | Example Analog |
|---|---|---|---|
| 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile | N-1 substituent | Anti-inflammatory (COX inhibition) | 2-amino-1-(substituted-phenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | N-1 amino group (acylation) | Metallo-β-lactamase inhibition | N-benzoyl-1-benzyl-4,5-diphenyl-2-amino-1H-pyrrole-3-carbonitrile |
Exploration of Unconventional Reactivity and Novel Synthetic Methodologies
Future advancements will also depend on the development of novel and more efficient synthetic routes to access the this compound core and its derivatives. While classical methods like the Paal-Knorr synthesis exist for pyrroles, contemporary organic synthesis offers more sophisticated strategies.
One promising avenue is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules like polysubstituted pyrroles in a single step from readily available starting materials. An efficient one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and anilines has been developed to produce related pyrrole frameworks, showcasing a concise method for generating libraries of analogs. A similar approach could be tailored for the target dicarbonitrile compound.
Furthermore, metal-catalyzed cyclization reactions present another powerful tool. Gold- and rhodium-catalyzed reactions have been successfully employed for the regioselective synthesis of various substituted pyrroles. The reaction of acylethynylpyrroles with malononitrile (B47326) in the presence of a base has been developed as an efficient method for synthesizing 2-(3-amino-2,4-dicyanophenyl)pyrroles, demonstrating a divergent synthesis pathway that can be controlled by the substituents on the pyrrole ring. Adapting such methodologies could provide novel entry points to the target scaffold and its analogs.
Other modern techniques to be explored include:
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with suitable dipolarophiles offers a straightforward route to highly functionalized pyrrolidines, which can then be oxidized to pyrroles.
Domino Reactions: Designing a cascade reaction sequence where a single event triggers subsequent intramolecular transformations could lead to a highly efficient synthesis of the core structure.
Green Chemistry Approaches: Utilizing eco-friendly catalysts, such as modified layered double hydroxides, and aqueous solvent systems can make the synthesis more sustainable and efficient.
Integration into Hybrid Material Systems
The unique electronic properties of the pyrrole nucleus suggest significant opportunities for this compound beyond biological applications. Pyrrole-containing compounds are known for their utility in organic electronics, serving as building blocks for semiconducting materials. The electron-rich nature of the pyrrole ring, combined with the extensive π-conjugation afforded by the diphenyl and dicarbonitrile substituents, makes this scaffold a promising candidate for integration into hybrid material systems.
Future research could focus on leveraging these properties for applications in:
Organic Electronics: Pyrrole-based materials have been investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The high electron density of the pyrrole ring contributes to excellent charge-carrier mobility. Analogs of this compound could be designed as new p-type semiconducting materials.
Luminescent Materials: Structurally related diphenyl-diketo-pyrrolopyrrole (DPP) derivatives are known as high-performance pigments and have been explored for electroluminescent applications. The core structure of the target compound could be modified to create novel DPP-like dyes and fluorophores for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Conducting Polymers: Polypyrroles are among the most studied conducting polymers due to their high conductivity and stability. Functionalized monomers based on the title compound could be synthesized and polymerized to create novel conducting polymers with tailored electronic and physical properties for use in sensors, batteries, or capacitors.
Development of Advanced Computational Models for Predictive Design
The development of advanced computational models is poised to accelerate the discovery and optimization of novel analogs of this compound for both biological and material applications. In silico techniques can provide crucial insights into structure-property relationships, guiding synthetic efforts and reducing the need for extensive empirical screening.
Emerging opportunities in this area include:
Virtual Screening and Predictive SAR: Computational models have been successfully used to screen virtual libraries of pyrrole derivatives to identify compounds with high predicted activity against specific targets, such as S. aureus. Applying quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping to the this compound scaffold can guide the design of more potent and selective biological agents.
Molecular Docking: To understand the mechanism of action, molecular docking studies can simulate the interaction between pyrrole analogs and the active sites of biological targets like enzymes (e.g., COX, MBLs) or receptors. This can elucidate key binding interactions and inform the design of derivatives with enhanced affinity.
Materials Property Prediction: For materials science applications, quantum chemical calculations can predict the electronic and optical properties of novel pyrrole derivatives. Computational modeling can be used to estimate parameters like HOMO/LUMO energy levels, absorption spectra, and molecular geometry, which are critical for designing effective organic semiconductors and luminescent materials.
Expanding the Scope of Biological Target Identification and Mechanistic Understanding (Excluding Clinical Applications)
While initial studies have identified several biological activities for related pyrrole compounds, a vast opportunity remains in identifying new molecular targets and elucidating the precise mechanisms of action for this compound and its analogs. A deeper mechanistic understanding is crucial for developing highly selective compounds.
Future research should focus on:
Broad-Spectrum Target Screening: Employing high-throughput screening and proteomics-based approaches to test the compound and its analog library against a wide array of kinases, proteases, and other enzymes. Pyrrole derivatives are known to target a diverse range of proteins, including microtubule polymerization agents and viral enzymes, indicating a broad potential for new discoveries.
Enzyme Inhibition Kinetics: For analogs that show promising activity against enzymes like COX or MBLs, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate inhibition constants (Kᵢ).
Mechanism of Antimicrobial Action: For antimicrobial analogs, research should move beyond preliminary screening to investigate the specific mechanism. For example, studies on related compounds point towards DNA gyrase inhibition. Further investigations could explore effects on cell membrane integrity, biofilm formation, or other essential bacterial pathways.
Interactive Table:
| Pyrrole Analog Class | Identified Biological Target | Proposed Mechanism of Action |
|---|---|---|
| 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile | Cyclooxygenase (COX) | Inhibition of prostaglandin (B15479496) biosynthesis |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Metallo-β-lactamases (MBLs) | Inhibition of β-lactam antibiotic degradation |
| 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile | DNA Gyrase | Inhibition of bacterial DNA replication |
| General Pyrrole Derivatives | Tyrosine Kinases | Inhibition of signaling pathways |
By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and advanced functional materials.
Q & A
Q. What are the established synthetic routes for 2-amino-1,5-diphenyl-1H-pyrrole-3,4-dicarbonitrile, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclization reactions. For example, analogous pyrrole derivatives are synthesized via condensation of malononitrile derivatives with aromatic aldehydes or isothiocyanates under controlled conditions (). Optimization may include:
- Temperature control : Reactions often proceed at 50–80°C ().
- Catalyst selection : Use of deep eutectic solvents (e.g., K₂CO₃/glycerol) to enhance reaction efficiency ().
- Purification : Column chromatography or recrystallization in methanol/water mixtures to isolate pure product ().
Q. How can the structural identity and purity of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures using monoclinic systems (e.g., space group P2₁/c) with lattice parameters (e.g., a = 17.527 Å, β = 106.92°) ().
- Spectroscopic techniques :
- IR spectroscopy : Identify cyano (CN) stretches (~2200 cm⁻¹) and amino (NH₂) vibrations (~3300 cm⁻¹) ().
- NMR : Confirm substitution patterns (e.g., phenyl proton integration in ¹H NMR).
- Chromatography : HPLC or TLC to verify purity ().
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity or electronic properties of this compound?
- Methodological Answer :
- Quantum-chemical modeling : Use DFT (Density Functional Theory) to simulate IR spectra and reaction pathways ().
- ADMET prediction : Tools like SwissADME to evaluate bioavailability, toxicity, and protein target interactions ().
- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina or similar software.
Q. How can conflicting crystallographic data or unexpected by-products be resolved during structural refinement?
- Methodological Answer :
- SHELX refinement : Employ SHELXL for small-molecule refinement, particularly for high-resolution or twinned data ().
- Data validation : Cross-check with CCDC databases for known analogs (e.g., 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, ).
- Multi-method analysis : Combine XRD with solid-state NMR or mass spectrometry to resolve ambiguities ().
Q. What strategies are effective for evaluating the biological activity of this compound, such as antioxidant or antimicrobial potential?
- Methodological Answer :
- Antioxidant assays :
- DPPH radical scavenging : Measure % inhibition at 517 nm and calculate IC₅₀ values ().
- Antimicrobial testing :
- MIC/MBC assays : Follow CLSI guidelines (e.g., M07-A9, M27-A2) against ATCC strains ().
- Cytotoxicity screening : Use MTT assays on cell lines to assess safety margins.
Q. How do substituents (e.g., phenyl groups, nitrile positions) influence the compound’s reactivity in heterocyclization reactions?
- Methodological Answer :
- Comparative synthesis : Synthesize analogs (e.g., 2-amino-5-chloro derivatives) and compare reaction kinetics ().
- Mechanistic studies : Probe intermediates via LC-MS or in situ IR to identify rate-limiting steps ().
- Steric/electronic analysis : Use Hammett constants or molecular volume calculations to predict substituent effects ().
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or by-product profiles?
- Methodological Answer :
- Reproducibility checks : Replicate procedures with strict control of variables (e.g., solvent purity, inert atmosphere).
- By-product characterization : Use HRMS or 2D NMR to identify unexpected side products ().
- Statistical optimization : Apply DoE (Design of Experiments) to isolate critical factors (e.g., temperature, stoichiometry) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
